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Introduction
Cyclobutadiene, an antiaromatic and highly unstable molecule, can be stabilized through

complexation with a transition metal, such as iron. The resulting (η⁴-cyclobutadiene)iron

tricarbonyl complex is a stable, yellow oil that exhibits aromatic character.[1][2][3] This

aromaticity allows for a variety of electrophilic substitution reactions, providing a pathway to a

wide range of substituted cyclobutadiene iron complexes.[1][3] These complexes are valuable

intermediates in organic synthesis, serving as precursors for otherwise inaccessible

cyclobutadiene derivatives upon oxidative decomplexation.[1][4] This document provides

detailed protocols for the synthesis of the parent (η⁴-cyclobutadiene)iron tricarbonyl and its

substituted derivatives, along with key characterization data.

Synthesis of Parent (η⁴-Cyclobutadiene)iron
Tricarbonyl
The most common and convenient method for preparing the parent (η⁴-cyclobutadiene)iron

tricarbonyl complex is the reaction of cis-3,4-dichlorocyclobutene with diiron nonacarbonyl.[5]

[6]
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cis-3,4-Dichlorocyclobutene

Diiron nonacarbonyl (Fe₂(CO)₉)

Anhydrous benzene (Caution: Benzene is a carcinogen)

Pentane

Filter aid (e.g., Celite)

Nitrogen gas supply

Standard glassware for inert atmosphere reactions (three-necked flask, condenser,

mechanical stirrer, bubbler)

Oil bath

Distillation apparatus

Procedure:[5]

Set up a 500-mL, three-necked flask equipped with a mechanical stirrer, a condenser topped

with a nitrogen inlet and a bubbler, in a well-ventilated fume hood.

Immerse the flask in an oil bath.

Add 20 g (0.16 mol) of cis-3,4-dichlorocyclobutene and 125 mL of anhydrous benzene to the

flask.

Flush the apparatus with nitrogen.

Add 25 g of diiron nonacarbonyl to the flask, stop the nitrogen flow, and heat the mixture to

50-55 °C with stirring.

A rapid evolution of carbon monoxide will be observed. After approximately 15 minutes,

when the gas evolution subsides, add another 8 g of diiron nonacarbonyl.
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Continue adding 8 g portions of diiron nonacarbonyl at approximately 15-minute intervals,

governed by the rate of carbon monoxide evolution, until no more gas is evolved.

Approximately 140 g of diiron nonacarbonyl will be required in total.

After the final addition, stir the reaction mixture at 50 °C for an additional hour. The total

reaction time is about 6 hours.

Cool the flask and filter the contents with suction through a filter aid.

Wash the residue thoroughly with pentane until the washings are colorless.

Combine the filtrates and evaporate the pentane and a significant portion of the benzene

using a water aspirator.

Transfer the residual liquid to a distillation flask and distill under reduced pressure.

First, remove the remaining benzene, followed by iron pentacarbonyl (b.p. 20 °C at 30

mmHg).

After the iron pentacarbonyl has been removed, reduce the pressure further and collect (η⁴-

cyclobutadiene)iron tricarbonyl as a pale yellow oil.

Yield and Characterization:

Yield: 13.8–14.4 g (45–46% based on dichlorocyclobutene).[5]

Boiling Point: 47 °C at 3 mmHg.[1][5]

Appearance: Pale yellow oil.[1][5]

¹H NMR (CDCl₃): δ 3.91 (s, 4H).[2]

IR (neat): ν(CO) 2055, 1985 cm⁻¹.[2]
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The aromatic nature of (η⁴-cyclobutadiene)iron tricarbonyl allows for the introduction of various

functional groups onto the cyclobutadiene ring through electrophilic substitution reactions.[1][3]

Friedel-Crafts Acylation
Reaction: Introduction of an acyl group.

Protocol:[2]

In a suitable reaction flask, dissolve (η⁴-cyclobutadiene)iron tricarbonyl in carbon disulfide.

Add aluminum chloride (AlCl₃) as the Lewis acid catalyst.

Cool the mixture and add acetyl chloride (for acetylation) or benzoyl chloride (for

benzoylation) dropwise.

Stir the reaction mixture at 20 °C for approximately 45 minutes.

Quench the reaction with ice-water.

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g.,

MgSO₄).

Remove the solvent under reduced pressure and purify the product by chromatography or

distillation.

Vilsmeier-Haack Formylation
Reaction: Introduction of a formyl group (-CHO).

Protocol:[1][4]

Prepare the Vilsmeier reagent by reacting N-methylformanilide with phosphorus oxychloride

(POCl₃).[1][4]

In a separate flask, dissolve (η⁴-cyclobutadiene)iron tricarbonyl in a suitable solvent.

Add the freshly prepared Vilsmeier reagent to the solution of the iron complex.
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Stir the reaction mixture at room temperature.

After the reaction is complete, hydrolyze the intermediate by adding water.

Extract the product with an organic solvent, wash the organic layer, and dry it.

Purify the resulting formylated complex by chromatography.

Mannich Reaction
Reaction: Introduction of an aminomethyl group (-CH₂NR₂).

Protocol:[1][4]

In a reaction flask, combine (η⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and a

secondary amine (e.g., dimethylamine).

The reaction is typically carried out in a suitable solvent like ethanol.

Stir the mixture at room temperature.

After the reaction is complete, work up the reaction mixture by removing the solvent and

partitioning the residue between an organic solvent and water.

Isolate and purify the aminomethylated product by chromatography.

Chloromethylation
Reaction: Introduction of a chloromethyl group (-CH₂Cl).

Protocol:[1][4]

In a reaction vessel, treat (η⁴-cyclobutadiene)iron tricarbonyl with formaldehyde and

hydrochloric acid.

Stir the reaction mixture at room temperature.

Upon completion, extract the product into an organic solvent.
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Wash the organic layer with water and brine, then dry it.

Purify the (chloromethyl)cyclobutadiene iron tricarbonyl by chromatography.

Alternative Synthetic Routes
From Substituted Dihalocyclobutenes
Substituted cyclobutadiene iron complexes can be prepared directly from the corresponding

substituted 3,4-dihalocyclobutenes by reaction with diiron nonacarbonyl, analogous to the

synthesis of the parent complex.[2][5]

From [2+2] Cycloaddition of Alkynes
The thermolysis of diiron nonacarbonyl with substituted alkynes can initiate a [2+2]

cycloaddition to form η⁴-cyclobutadiene iron tricarbonyl complexes.[7]
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Complex
Substituen

t(s)

Synthetic

Method
Yield (%)

¹H NMR

(δ, ppm)

IR ν(CO)

(cm⁻¹)

Reference

(s)

(η⁴-

C₄H₄)Fe(C

O)₃

H

From 3,4-

dichlorocyc

lobutene

45-46
3.91 (s,

4H)
2055, 1985 [2][5]

(η⁴-

CH₃COC₄

H₃)Fe(CO)

₃

-COCH₃

Friedel-

Crafts

Acylation

60 - - [2]

(η⁴-

C₆H₅COC₄

H₃)Fe(CO)

₃

-COC₆H₅

Friedel-

Crafts

Acylation

- - - [2]

(η⁴-

CHOC₄H₃)

Fe(CO)₃

-CHO

Vilsmeier-

Haack

Reaction

- - - [1]

(η⁴-

(CH₃)₂NCH

₂C₄H₃)Fe(

CO)₃

-

CH₂N(CH₃)

₂

Mannich

Reaction
- - - [1]

(η⁴-

ClCH₂C₄H₃

)Fe(CO)₃

-CH₂Cl
Chloromet

hylation
- - - [1]

Note: Detailed spectroscopic data for many substituted complexes are not readily available in a

centralized source.
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Synthesis of Parent Complex

Electrophilic Aromatic Substitution

3,4-Dichlorocyclobutene

(η⁴-C₄H₄)Fe(CO)₃

Fe2(CO)9

(η⁴-C₄H₄)Fe(CO)₃

Friedel-Crafts Acylation
(RCOCl, AlCl₃)

Vilsmeier-Haack
(POCl₃, NMF)

Mannich Reaction
(CH₂O, R₂NH)

Chloromethylation
(CH₂O, HCl)

(Acyl-C₄H₃)Fe(CO)₃

(Formyl-C₄H₃)Fe(CO)₃

(Aminomethyl-C₄H₃)Fe(CO)₃

(Chloromethyl-C₄H₃)Fe(CO)₃
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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